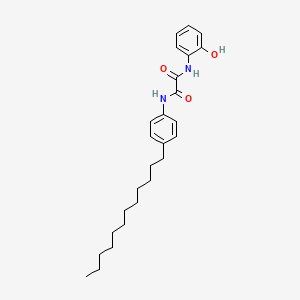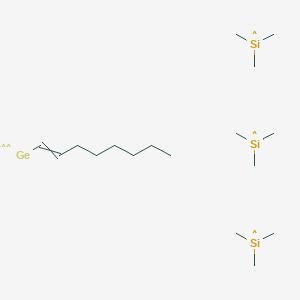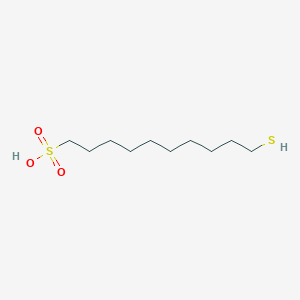
10-Sulfanyldecane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Sulfanyldecane-1-sulfonic acid is an organosulfur compound characterized by the presence of both a sulfanyl group (-SH) and a sulfonic acid group (-SO3H) attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-sulfanyldecane-1-sulfonic acid typically involves the introduction of the sulfanyl and sulfonic acid groups onto a decane backbone. One common method is the sulfonation of decane followed by thiolation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process typically includes steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 10-Sulfanyldecane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonic acid group can be reduced under specific conditions to form sulfonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl or sulfonic acid groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted organosulfur compounds
Scientific Research Applications
10-Sulfanyldecane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-sulfanyldecane-1-sulfonic acid involves its interaction with molecular targets through its sulfanyl and sulfonic acid groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell walls, and interfere with metabolic pathways .
Comparison with Similar Compounds
Decane-1-sulfonic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.
10-Sulfanyldecane: Lacks the sulfonic acid group, limiting its solubility and reactivity in aqueous environments.
Sulfonamides: Contain sulfonic acid groups but differ in their overall structure and applications
Uniqueness: 10-Sulfanyldecane-1-sulfonic acid is unique due to the presence of both sulfanyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
194858-10-1 |
|---|---|
Molecular Formula |
C10H22O3S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
10-sulfanyldecane-1-sulfonic acid |
InChI |
InChI=1S/C10H22O3S2/c11-15(12,13)10-8-6-4-2-1-3-5-7-9-14/h14H,1-10H2,(H,11,12,13) |
InChI Key |
POLPNMLIUXKBJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS(=O)(=O)O)CCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
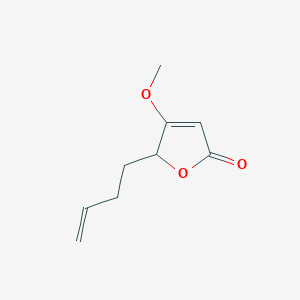
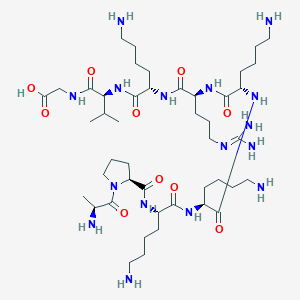

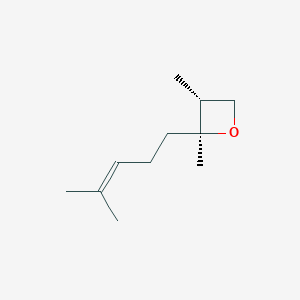
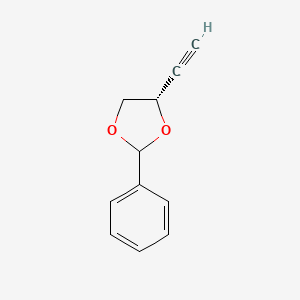
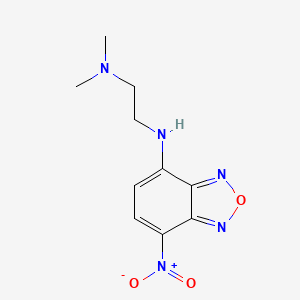
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
